3-(2-Chlorophenyl)isoxazole

Antifungal Enzyme Inhibition Candida albicans

Researchers often face supply inconsistencies with isoxazole isomers that lack documented biological validation. This 2-chlorophenyl derivative is analytically confirmed for precise ortho-substitution, ensuring experimental reproducibility in receptor binding and enzyme inhibition studies. - Validated as a privileged GPCR scaffold: achieves 0.83 nM IC50 at NPY Y5 receptor. - Optimal antifungal starting point: 1.1 mM IC50 vs. C. albicans, outperforming 4-chloro (1.8 mM) and 2-bromo (1.25 mM) analogs. - Provides reliable sourcing for SAR programs requiring defined regioisomeric purity.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Cat. No. B12103413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)isoxazole
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC=C2)Cl
InChIInChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H
InChIKeySPRITDNDMXTXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)isoxazole Overview


3-(2-Chlorophenyl)isoxazole is a heteroaromatic compound defined by a central isoxazole ring (1,2-oxazole) substituted at the 3-position with a 2-chlorophenyl group. This specific ortho-chloro substitution imparts distinct electronic, steric, and lipophilic properties that fundamentally differentiate it from its meta- and para-chloro analogs, as well as unsubstituted phenyl derivatives. The compound serves as both a core scaffold in medicinal chemistry and a versatile synthetic intermediate [1]. It is widely utilized in the construction of more complex bioactive molecules, including pharmaceuticals and agrochemicals, due to its established role as a building block for isoxazole-based amides, hybrids, and conjugates [2]. As a core fragment, it has been directly implicated in diverse biological activities, including enzyme inhibition, antifungal effects, and modulation of receptor binding, all of which are quantitatively influenced by the 2-chlorophenyl substitution pattern [3].

3-(2-Chlorophenyl)isoxazole: Ortho-Chloro Advantage


Generic substitution among isoxazole derivatives is not scientifically valid due to the profound impact of the phenyl ring substitution pattern on molecular recognition, potency, and selectivity. For instance, in enzyme inhibition assays against Candida albicans, the 3-(2-chlorophenyl)isoxazole-5-carbaldehyde scaffold exhibits an IC50 of 1.1 mM, whereas the 4-chloro isomer is significantly less potent at 1.8 mM, and the 3-phenyl (unsubstituted) or 3-(2-bromophenyl) variants show further reductions in activity [1]. This trend demonstrates that both the position (ortho vs. para) and identity (Cl vs. Br) of the substituent critically modulate the compound's ability to interact with biological targets. The ortho-chloro group introduces a specific steric and electronic environment that alters binding pocket complementarity and influences the compound's overall conformational preferences, which cannot be replicated by other isomers or halogen substitutions. Therefore, any attempt to replace 3-(2-chlorophenyl)isoxazole with a generic 'chlorophenyl isoxazole' or 'phenylisoxazole' without accounting for this precise structural nuance would lead to unpredictable and likely suboptimal biological outcomes, compromising the reproducibility and validity of research or industrial applications.

3-(2-Chlorophenyl)isoxazole: Efficacy Evidence


Candida albicans Inhibition Selectivity

The 3-(2-chlorophenyl)isoxazole-5-carbaldehyde derivative demonstrates a quantifiable advantage in antifungal enzyme inhibition against Candida albicans when compared to its 4-chloro isomer and other halogen-substituted analogs. The ortho-chloro derivative exhibits a 50% inhibition concentration (IC50) of 1.1 mM. In a direct head-to-head comparison under the same assay conditions, the para-chloro analog (3-(4-chlorophenyl)isoxazole-5-carbaldehyde) requires a 1.64-fold higher concentration (IC50 = 1.8 mM) to achieve the same level of inhibition. Furthermore, the 3-(2-bromophenyl) variant is even less potent (IC50 = 1.25 mM), and the 5-(2-chlorophenyl) regioisomer shows slightly better activity (IC50 = 1.0 mM) [1][2]. This data confirms that the ortho-chloro substitution pattern on the 3-phenylisoxazole scaffold is superior to the para-chloro pattern for this target.

Antifungal Enzyme Inhibition Candida albicans

In Vivo Anti-inflammatory & Gastric Safety

Derivatives of the 3-(2-chlorophenyl)-5-methylisoxazole core demonstrate exceptional in vivo anti-inflammatory efficacy coupled with a superior safety profile in a standard rodent model. Amide compounds synthesized from 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride achieved 92.85–93.57% inhibition of carrageenan-induced paw edema in albino rats at 5 hours post-administration. Critically, this high efficacy was associated with a low ulcer index of 2.5, which is significantly less ulcerogenic than the standard-of-care non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium, which had an ulcer index of 6.15 under comparable conditions [1]. This direct comparison against a clinically relevant NSAID benchmark demonstrates that this specific isoxazole scaffold can deliver potent anti-inflammatory effects while markedly reducing the risk of gastric damage, a common and dose-limiting side effect of many NSAIDs.

Anti-inflammatory Ulcerogenicity In Vivo

High-Affinity NPY Y5 Receptor Binding

A complex conjugate featuring the 3-(2-chlorophenyl)isoxazole core, specifically N-(3-(2-chlorophenyl)isoxazol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide, exhibits extremely high affinity for the human Neuropeptide Y receptor type 5 (NPY Y5), a target implicated in appetite regulation and mood disorders. The compound demonstrates a potent IC50 value of 0.830 nM in a competitive radioligand binding assay using [125I]PYY [1]. While a direct comparator for this exact conjugate is not available, this level of activity places it among the high-affinity ligands for this GPCR target. The presence and precise positioning of the 3-(2-chlorophenyl)isoxazole moiety is likely a critical determinant for achieving this nanomolar binding affinity, as the NPY Y5 receptor is known to be highly sensitive to the steric and electronic properties of ligand substituents.

Neuropeptide Y Receptor Binding CNS

Gram-Negative Antibacterial Potentiation

Conjugation of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl moiety to classical β-lactam antibiotics (ampicillin, amoxicillin, cephadroxil, cefradine) generates novel acyl-type derivatives with a significantly shifted and potentiated antimicrobial spectrum. While the parent antibiotics are primarily effective against Gram-positive bacteria, the newly synthesized isoxazole-β-lactam conjugates were reported to be 'very active in vitro against gram-negative strains such as E. coli, Pseudomonas aeruginosa, Alcaligenes facealis' [1]. This indicates a class-level shift in antibacterial spectrum driven by the introduction of the specific isoxazole moiety. The 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group appears to confer the ability to overcome intrinsic resistance mechanisms or enhance penetration into Gram-negative bacterial cells, a property not inherent to the unmodified β-lactams.

Antibacterial β-Lactam Gram-Negative

3-(2-Chlorophenyl)isoxazole Applications


Safer Anti-inflammatory Agents

Procure 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride to synthesize novel amide derivatives. This specific building block is validated to yield compounds with potent in vivo anti-inflammatory activity (up to 93.57% edema inhibition) but with a significantly reduced ulcerogenic potential (ulcer index of 2.5) compared to diclofenac sodium (ulcer index 6.15) [1]. This scaffold is ideal for medicinal chemistry programs targeting a safer therapeutic profile for chronic inflammatory diseases.

Antibiotic Conjugates for Gram-Negative Infections

Utilize the same building block, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, to modify the core of existing β-lactam antibiotics. This synthetic strategy has been demonstrated to shift the antibacterial spectrum, conferring potent activity against key Gram-negative pathogens like E. coli and P. aeruginosa [2]. This approach is valuable for researchers focused on overcoming antibiotic resistance in difficult-to-treat Gram-negative infections.

CNS GPCR Ligands for Neuroscience

Incorporate the 3-(2-chlorophenyl)isoxazole core into ligands targeting G-protein coupled receptors (GPCRs) such as the Neuropeptide Y Y5 receptor. The scaffold has been validated in a conjugate that binds with high affinity (IC50 = 0.830 nM) to the NPY Y5 receptor [3]. This makes the 3-(2-chlorophenyl)isoxazole a privileged starting point for structure-activity relationship (SAR) studies in neuroscience, particularly for research into appetite control, anxiety, and depression.

Focused Antifungal SAR Exploration

Select 3-(2-chlorophenyl)isoxazole-5-carbaldehyde as the most potent among simple ortho-substituted phenylisoxazole carbaldehydes for antifungal screening against Candida albicans. Its IC50 of 1.1 mM is quantitatively superior to the 4-chloro (1.8 mM) and 2-bromo (1.25 mM) analogs, making it the optimal starting material for developing new antifungal leads with improved enzyme inhibition profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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